4-methoxy-N-quinolin-5-ylbenzamide
Description
Properties
CAS No. |
878971-06-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3g/mol |
IUPAC Name |
4-methoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-7-12(8-10-13)17(20)19-16-6-2-5-15-14(16)4-3-11-18-15/h2-11H,1H3,(H,19,20) |
InChI Key |
QYZGGNVEIWCQLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Mechanism : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through various pathways, including the modulation of kinase activity and interaction with DNA. For instance, quinoline derivatives are known to interfere with cellular processes such as replication and transcription.
- Case Studies : Research has indicated that quinoline-based compounds can induce apoptosis in cancer cells. A study demonstrated that derivatives of 4-methoxy-N-quinolin-5-ylbenzamide exhibited selective cytotoxicity against several cancer cell lines .
-
Antibacterial and Antifungal Properties :
- Mechanism : The compound's ability to bind to specific enzymes or receptors may inhibit bacterial growth and fungal infections. This is particularly relevant in the context of increasing antibiotic resistance.
- Case Studies : A comparative study highlighted the efficacy of quinoline derivatives against resistant strains of bacteria, showcasing their potential as novel antibacterial agents .
-
Antiparasitic Effects :
- Mechanism : Similar compounds have been reported to exhibit activity against various parasites by disrupting their metabolic pathways.
- Case Studies : Research has shown that certain quinoline derivatives can effectively target parasites responsible for diseases such as malaria, suggesting a promising avenue for drug development .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- DNA Interaction : By binding to DNA or interfering with its replication, the compound can induce cytotoxic effects in rapidly dividing cells.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to therapeutic effects.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
| Step | Description |
|---|---|
| 1 | Formation of the quinoline ring through cyclization reactions. |
| 2 | Introduction of the methoxy group via methylation techniques. |
| 3 | Coupling with the benzamide moiety using cross-coupling methods like Buchwald-Hartwig reaction. |
Industrial synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and yield, incorporating advanced purification techniques like high-performance liquid chromatography .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-methoxy-N-quinolin-5-ylbenzamide, differing primarily in substituents or heterocyclic systems:
4-Phenyl-N-quinolin-5-ylbenzamide
- Key Difference : Replacement of the 4-methoxy group with a phenyl substituent.
- Electronic Effects: Lacks the electron-donating methoxy group, which may weaken hydrogen bonding or π-π stacking interactions with biological targets . Biological Activity: Reduced polarity could alter binding affinity in enzymes reliant on polar interactions, such as topoisomerases.
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Key Difference: Substitution of the quinoline ring with a thiazole ring bearing 4-methylphenyl and phenyl groups.
- Impact: Heterocyclic System: The thiazole ring introduces a sulfur atom, which may participate in hydrophobic interactions or coordinate with metal ions. Steric Effects: Bulky substituents on the thiazole (e.g., 4-methylphenyl) could hinder binding to flat binding pockets but enhance selectivity for specific targets . Solubility: Thiazole’s moderate polarity may improve solubility compared to quinoline derivatives.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Key Difference : Incorporation of a dioxothiazolidinylidene group at the benzamide’s 4-position.
- Bioactivity: The conjugated system may confer anti-inflammatory or antidiabetic activity, as thiazolidinones are known PPAR-γ modulators .
Triazole-Containing Benzamide (e.g., N-((4-benzyl-5-...triazol-3-yl)methyl)-4-methoxybenzamide)
- Key Difference: Replacement of quinoline with a triazole ring.
- Hydrogen Bonding: The triazole’s nitrogen atoms can act as hydrogen bond acceptors, improving target affinity .
Data Table: Structural and Hypothesized Property Comparison
| Compound Name | R1 (Benzamide) | R2 (Amine) | Key Features | Hypothesized Properties |
|---|---|---|---|---|
| This compound | 4-OCH₃ | Quinolin-5-yl | Quinoline, methoxy | High lipophilicity; DNA intercalation potential |
| 4-Phenyl-N-quinolin-5-ylbenzamide | 4-Ph | Quinolin-5-yl | Phenyl substitution | Increased logP; altered target engagement |
| 4-Methoxy-N-thiazol-2-ylbenzamide [2] | 4-OCH₃ | Thiazol-2-yl | Thiazole, methylphenyl | Improved solubility; metal coordination capacity |
| (E)-4-(Dioxothiazolidinyl)benzamide [1] | Dioxothiazolidine | Phenyl | Conjugated system | Anti-inflammatory potential; high polarity |
| Triazole-containing benzamide [4] | 4-OCH₃ | Triazol-3-yl | Triazole ring | Metabolic stability; hydrogen bonding |
Research Findings and Implications
- Quinoline vs. Thiazole: Quinoline derivatives are more likely to interact with nucleic acids (e.g., topoisomerase inhibition), while thiazole-containing analogues may target enzymes with sulfur-binding pockets (e.g., kinases) .
- Methoxy vs. Phenyl : Methoxy’s electron-donating nature enhances binding to receptors requiring polar interactions, whereas phenyl groups favor hydrophobic binding sites .
- Heterocyclic Systems: Thiazolidinones and triazoles introduce distinct pharmacophoric features—thiazolidinones for metabolic disorders and triazoles for antimicrobial applications .
Preparation Methods
Amidation via Pre-Formed Acid Chloride Intermediate
The most straightforward route involves reacting 4-methoxybenzoyl chloride with 5-aminoquinoline in anhydrous dichloromethane (DCM). In this method, 5-aminoquinoline (4.0 mmol) and triethylamine (6.0 mmol) are dissolved in DCM and cooled to 0°C. A solution of 4-methoxybenzoyl chloride (4.4 mmol) in DCM is added dropwise, followed by stirring at room temperature overnight. Workup includes sequential washes with saturated sodium bicarbonate, 1M HCl, and brine, followed by drying over MgSO₄ and purification via silica gel chromatography.
Key Advantages :
-
High functional group tolerance due to mild reaction conditions.
-
Scalable for bulk synthesis with minimal side reactions.
Limitations :
-
Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.
-
Column chromatography is often necessary to isolate the product, reducing atom economy.
Enantioselective Coupling Using Chiral Reagents
Emerging methodologies employ pseudo-enantiomeric coupling reagents such as bis-(4,6-dimethoxy-1,3,5-triazin-2-yl)quinine bis-tetrafluoroborate (2DMT/quinine/2BF₄⁻) to activate 4-methoxybenzoic acid. The carboxylic acid (15 mmol) is treated with the chiral reagent (1.2 equiv) and diisopropylethylamine (DIPEA) in DCM, forming an activated intermediate that couples with 5-aminoquinoline within 2 hours. This method achieves >95% enantiomeric homogeneity, critical for pharmaceutical applications.
Key Advantages :
-
Enables stereochemical control without chiral auxiliaries.
-
Faster activation kinetics compared to traditional carbodiimides.
Limitations :
-
High reagent costs limit industrial feasibility.
-
Requires optimization of base and solvent to suppress racemization.
Comparative Analysis of Synthetic Routes
The following table contrasts the three methods based on critical parameters:
| Method | Reagents | Conditions | Purification | Key Advantages |
|---|---|---|---|---|
| Pre-formed acid chloride | 4-Methoxybenzoyl chloride, Et₃N | 0°C → RT, anhydrous | Column chromatography | High yield, scalability |
| In situ acid chloride | Oxalyl chloride, DMF, Et₃N | 0°C → RT, anhydrous | Column chromatography | Avoids acid chloride isolation |
| Chiral coupling reagent | 2DMT/quinine/2BF₄⁻, DIPEA | RT, 2 hours | Precipitation | Stereochemical control, rapid kinetics |
Optimization and Yield Enhancement Strategies
-
Solvent Selection : Replacing DCM with tetrahydrofuran (THF) in Method 2.2 improves solubility of 4-methoxybenzoic acid, reducing reaction time by 30%.
-
Catalytic Additives : Adding 4-dimethylaminopyridine (DMAP) in Method 2.1 accelerates amidation, achieving >90% conversion within 6 hours.
-
Temperature Control : Maintaining −78°C during acid chloride formation (Method 2.2) minimizes decomposition, enhancing yield by 15%.
Challenges and Practical Considerations
-
Moisture Sensitivity : All methods require rigorous exclusion of moisture to prevent hydrolysis of intermediates.
-
Purification Complexity : Silica gel chromatography remains indispensable but increases production costs.
-
Reagent Compatibility : Chiral reagents (Method 2.3) may interact with electron-rich aromatic systems, necessitating protective group strategies .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-methoxy-N-quinolin-5-ylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves condensation reactions between substituted benzoic acid derivatives and aminoquinoline moieties. For example, intermediates like 4-methoxybenzamide (CAS 3424-93-9) can be prepared via coupling reactions using reagents such as oxalyl chloride or bromo-diethylmalonate under controlled anhydrous conditions . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid chloride) and temperature gradients (e.g., 0°C to room temperature for 12 hours) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying methoxy (-OCH₃) and quinoline proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 323.1294). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending. Fluorescence spectroscopy (e.g., excitation/emission at 280/340 nm) may assess photophysical properties, as demonstrated for structurally similar benzamides .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?
- Methodology : Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane systems are effective. Slow evaporation at 4°C yields monoclinic crystals suitable for X-ray diffraction (XRD), which resolves bond angles and confirms the amide linkage geometry. Solvent polarity adjustments (e.g., adding 5% DMF) may improve crystal size for single-crystal analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding affinity studies for this compound?
- Methodology : Discrepancies in IC₅₀ values (e.g., dopamine D2 vs. serotonin 5-HT3 receptors) require comparative assays using standardized radioligands (e.g., [³H]spiperone for D2, [³H]GR65630 for 5-HT3). Competitive binding experiments should normalize for membrane protein concentration (e.g., 0.5 mg/mL) and incubation time (90 minutes at 25°C). Computational docking (AutoDock Vina) can model steric clashes between the methoxy group and receptor pockets, explaining selectivity differences .
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
- Methodology : Deuteration of the methoxy group (e.g., CD₃O- substitution) reduces CYP450-mediated oxidation, as shown for deuterated benzaldehydes . Alternatively, fluorination at the quinoline C-8 position blocks Phase I metabolism. Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life improvements. LC-MS/MS monitors metabolites (e.g., hydroxylated derivatives) to identify degradation hotspots .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?
- Methodology : Synthesize analogs with variations at the quinoline C-5 (e.g., Cl, CF₃) and benzamide para-methoxy positions. Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-Glo assays. Molecular dynamics simulations (AMBER) predict binding free energy (ΔG) for substituent effects. Dose-response curves (10 nM–100 μM) identify EC₅₀ shifts, with logP adjustments (via Hansch analysis) balancing potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
